molecular formula C3H6BrCl3Si B085205 3-Bromopropyltrichlorosilane CAS No. 13883-39-1

3-Bromopropyltrichlorosilane

Cat. No.: B085205
CAS No.: 13883-39-1
M. Wt: 256.42 g/mol
InChI Key: UUNGBOQAZQUJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromopropyltrichlorosilane is a useful research compound. Its molecular formula is C3H6BrCl3Si and its molecular weight is 256.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Surface Conductivity Enhancement :

    • 3-Bromopropyltrichlorosilane is used to create conductive surfaces. By reacting with hydroxylated glass fibers and aniline, it forms a bromopropylsilane monolayer, which is then polymerized with polyaniline (PANI), leading to smooth, homogeneous, and conductive surfaces (Li & Ruckenstein, 2002).
  • Adhesion Promotion :

    • It enhances the adhesion of organic coatings to substrates like mild steel. The chemical and physical state of this compound after application is crucial for its performance in adhesion enhancement (Harun, Lyon, & Marsh, 2003).
  • Sensor Development :

    • Used in the creation of chemiresistive gas detectors. A glass substrate treated with this compound can covalently bind poly(4-vinylpyridine) (P4VP) and single-walled carbon nanotubes (SWCNTs), allowing for the development of sensitive and selective gas sensors (Yoon, Liu, & Swager, 2016).
  • Surface Functionalization :

    • It is used for modifying surfaces, such as creating bromopropyl functionalized silica nanofibers for effective removal of pollutants from water. The bromopropyl groups enhance the adsorption efficiency due to strong hydrophobic interactions (Yue, Feng, Li, Jing, & Shao, 2012).

Mechanism of Action

Target of Action

3-Bromopropyltrichlorosilane is primarily used as a reagent in the surface modification of silica nanofiber films and silica particles . It interacts with these materials to alter their properties, making them suitable for specific applications.

Mode of Action

The compound works by attaching to the surface of silica-based materials through a process known as silanization . The bromopropyl group in the molecule provides a reactive site that can further undergo reactions to introduce other functional groups, thereby modifying the properties of the silica surface.

Biochemical Pathways

As a surface modification agent, this compound does not directly participate in biochemical pathways within a biological system. Instead, it plays a crucial role in the preparation of materials used in various biochemical applications. For instance, it can be used to prepare self-assembled nonlinear optically (NLO) active chromophoric multilayers .

Result of Action

The primary result of this compound’s action is the modification of silica surfaces. This modification can enhance the properties of the silica, such as its reactivity, stability, or compatibility with other materials .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored in a cool, dry place . Additionally, it is a flammable liquid and should be handled with care to prevent accidents .

Safety and Hazards

3-Bromopropyltrichlorosilane is a flammable liquid and causes severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . In case of contact with skin or eyes, rinse thoroughly with plenty of water and consult a physician .

Properties

IUPAC Name

3-bromopropyl(trichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrCl3Si/c4-2-1-3-8(5,6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNGBOQAZQUJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrCl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065671
Record name Silane, (3-bromopropyl)trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellow liquid; [Alfa Aesar MSDS]
Record name 3-Bromopropyltrichlorosilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11021
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13883-39-1
Record name (3-Bromopropyl)trichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13883-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromopropyltrichlorosilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013883391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (3-bromopropyl)trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (3-bromopropyl)trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopropyltrichlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BROMOPROPYLTRICHLOROSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522CH6BQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromopropyltrichlorosilane
Reactant of Route 2
Reactant of Route 2
3-Bromopropyltrichlorosilane
Reactant of Route 3
3-Bromopropyltrichlorosilane
Reactant of Route 4
3-Bromopropyltrichlorosilane
Reactant of Route 5
Reactant of Route 5
3-Bromopropyltrichlorosilane
Reactant of Route 6
3-Bromopropyltrichlorosilane
Customer
Q & A

Q1: How does 3-Bromopropyltrichlorosilane interact with surfaces and what are the downstream effects?

A: this compound (BTCS) is a bifunctional organosilane commonly employed as a surface modifier due to its ability to react with both inorganic and organic materials. [, , , , , ] BTCS forms strong covalent bonds with hydroxyl groups present on surfaces like glass, silica, or metal oxides. [, , , , , ] This reaction replaces the surface hydroxyl groups with bromopropyl groups, effectively modifying the surface properties.

  • Hydrophobicity: The introduction of the alkyl chain in bromopropyl groups increases the hydrophobicity of the surface. [, ]
  • Covalent attachment point: The terminal bromine atom serves as a reactive site for further functionalization. [, , , ] This allows for the covalent attachment of various molecules, such as polymers, nanoparticles, or biomolecules.
  • Tuning surface properties: By controlling the grafting density of BTCS, one can fine-tune the surface properties for specific applications. [, ]

Q2: Can you provide details on the structural characterization of this compound?

A2: this compound has the following structural characteristics:

  • Spectroscopic data:
    • FTIR: Characteristic peaks for Si-O-Si, Si-C, C-Br, and C-H bonds can be observed. [, ]
    • NMR: 1H and 13C NMR spectra provide information about the different proton and carbon environments within the molecule. []
    • XPS: X-ray photoelectron spectroscopy can be used to confirm the presence of bromine and silicon on modified surfaces. [, ]

Q3: How does the use of this compound influence the properties of materials like single-walled carbon nanotubes in sensing applications?

A: this compound plays a crucial role in creating sensitive and selective gas sensors by facilitating the interaction between single-walled carbon nanotubes (SWCNTs) and specific analytes. [, ]

  • Dispersion and Stabilization: BTCS aids in dispersing and stabilizing SWCNTs within a polymer matrix like poly(4-vinylpyridine) (P4VP). [, ] This prevents aggregation and ensures uniform distribution of SWCNTs, enhancing their sensing capabilities.
  • Covalent Anchoring: BTCS enables the covalent immobilization of the P4VP-SWCNT composite onto surfaces like glass substrates. [, ] This anchoring ensures the stability and durability of the sensor device.
  • Functionalization for Selectivity: The residual reactive groups in P4VP after reacting with BTCS can be further functionalized. [, ] For instance, incorporating silver nanoparticles enhances sensitivity to ammonia, while coordinating Pd2+ ions by binding PdCl2 makes the device sensitive and selective to thioethers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.